molecular formula C7H9ClN2 B2470167 5-Chloro-4,6-dimethylpyridin-3-amine CAS No. 890092-26-9

5-Chloro-4,6-dimethylpyridin-3-amine

Cat. No.: B2470167
CAS No.: 890092-26-9
M. Wt: 156.61
InChI Key: NQNRNACKHRSQNK-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the 4th and 6th positions on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

5-chloro-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNRNACKHRSQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-26-9
Record name 5-chloro-4,6-dimethylpyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction typically requires a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chloro-4,6-dimethylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4,6-dimethylpyridin-3-amine is unique due to the specific positioning of the chlorine atom and the two methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-4,6-dimethylpyridin-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClN2C_7H_9ClN_2 and features a chlorine atom at the 5-position and methyl groups at the 4 and 6 positions of the pyridine ring. This specific substitution pattern influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of enzymes or receptors, influencing several biochemical pathways. The presence of the chlorine atom and methyl groups can enhance its binding affinity and selectivity towards these targets, making it a valuable compound for therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against a panel of bacteria. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the organism .
  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound triggered apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Enzyme Interaction : Research focused on the compound's interaction with specific kinases involved in cell signaling pathways. It was found to inhibit c-Abl kinase activity, which plays a crucial role in cell growth regulation and has implications in various cancers .

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